molecular formula C9H14F2N4 B2508690 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine CAS No. 2319763-64-7

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine

Cat. No. B2508690
CAS RN: 2319763-64-7
M. Wt: 216.236
InChI Key: WMYRCOARRAMAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine” contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne . The synthesis of piperidine derivatives often involves the reaction of a primary amine with a suitable electrophile .


Molecular Structure Analysis

The 1,2,3-triazole ring is aromatic and planar, contributing to the stability of the molecule . The piperidine ring is not aromatic, but it is also relatively stable due to the presence of the nitrogen atom .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various reactions due to the presence of the nitrogen atoms in the ring . Piperidines can also undergo various reactions, particularly at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the 1,2,3-triazole ring may contribute to the compound’s stability and reactivity . The piperidine ring may also influence the compound’s basicity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential as a bioactive molecule . The triazole ring is known for its stability and ability to interact with various biological targets, making it a promising scaffold for drug design. Research has focused on its potential as an antimicrobial agent , leveraging the triazole’s known efficacy against bacterial and fungal pathogens .

Cancer Therapy

The unique structure of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine allows it to be explored as a chemotherapeutic agent . The difluoropiperidine moiety can enhance the compound’s ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology research .

Neuroprotective Agents

Research into neurodegenerative diseases has identified this compound as a potential neuroprotective agent . The triazole ring can interact with neural receptors and enzymes, potentially offering protection against oxidative stress and neuroinflammation. This makes it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .

Agricultural Chemicals

In the field of agriculture, this compound is being studied for its potential use as a pesticide or herbicide . The stability and bioactivity of the triazole ring make it effective against a variety of pests and weeds. Its application could lead to the development of more efficient and environmentally friendly agricultural chemicals .

Environmental Science

Lastly, this compound is being investigated for its potential in environmental science, particularly in the development of sensors and remediation agents. The triazole ring’s ability to interact with various pollutants can be harnessed to create sensitive and selective sensors for detecting environmental contaminants.

Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids : Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids : Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Future Directions

The future directions for research on this compound would depend on its intended use. Both 1,2,3-triazoles and piperidines are used in a wide range of applications, from medicinal chemistry to materials science , so there are many potential directions for future research.

properties

IUPAC Name

4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYRCOARRAMAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.